molecular formula C14H16N2O2 B13879971 3-(Oxolan-3-ylmethylamino)quinolin-6-ol

3-(Oxolan-3-ylmethylamino)quinolin-6-ol

Cat. No.: B13879971
M. Wt: 244.29 g/mol
InChI Key: VFEJXKXPQJCPOM-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethylamino)quinolin-6-ol is a quinoline derivative featuring a hydroxyl group at position 6 and a substituted amino group at position 2. The amino group is linked to an oxolane (tetrahydrofuran) ring via a methylene bridge. This structural motif combines the aromatic quinoline core with a flexible, oxygen-containing heterocycle, which may enhance solubility and modulate binding interactions in biological systems.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(oxolan-3-ylmethylamino)quinolin-6-ol

InChI

InChI=1S/C14H16N2O2/c17-13-1-2-14-11(6-13)5-12(8-16-14)15-7-10-3-4-18-9-10/h1-2,5-6,8,10,15,17H,3-4,7,9H2

InChI Key

VFEJXKXPQJCPOM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions . The oxolane ring can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and greener reaction conditions to enhance yield and reduce waste. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethylamino)quinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at Position 3 Key Features Biological Activity/Application Reference
3-(Oxolan-3-ylmethylamino)quinolin-6-ol Oxolan-3-ylmethylamino Combines flexibility (oxolane) with hydrogen-bonding capability (NH group). Potential CNS or anti-inflammatory agent (inferred from similar compounds) N/A
MA1 () 3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylamino Chloro-fluorophenyl and oxadiazole groups enhance lipophilicity and target affinity. High-affinity CB2 receptor agonist
h-06 () 4-((2-(4-Methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino) Methoxy group at position 7; benzooxazole-piperazine moiety improves stability. Antimalarial or kinase inhibitor candidate
8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol () Trifluoromethyl-dioxolo fused ring High electronegativity (CF₃) and rigid fused ring enhance metabolic stability. Fluorinated probe for imaging studies
5,5'-Methylenediquinolin-6-ol () Dimeric quinoline linked via methylene bridge Increased molecular weight and potential for dual-target interactions. Antimicrobial or metal-chelating agent

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Key Substituent Impact
This compound ~259.3 1.8–2.5 Moderate (hydroxyl and oxolane enhance polarity) Oxolane improves solubility vs. purely aromatic groups.
MA1 () 429.8 3.5–4.0 Low (chloro-fluorophenyl increases lipophilicity) Oxadiazole contributes to π-π stacking.
h-06 () 409.4 2.0–2.8 Moderate (piperazine boosts water solubility) Methoxy group reduces metabolic oxidation.
6-Bromoquinolin-3-ol () 224.05 2.0–2.5 Low (bromine adds steric bulk) Bromine may enable halogen bonding in targets.

Pharmacological Insights

  • CB2 Agonists (e.g., MA1–MA3) : Fluorine and chlorine atoms in MA1 enhance binding affinity through halogen bonding .
  • h-06 () : The benzooxazole-piperazine moiety stabilizes interactions via hydrogen bonds and π-stacking, yielding a low docking score (−163.607) .
  • Dimeric Quinoline (): The methylene bridge may enable dual-site binding or chelation of metal ions, relevant in neurodegenerative diseases.

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